molecular formula C25H18N2O2 B11962562 Oxazolo[5,4-b]pyridine, 7-(4-methoxyphenyl)-2,5-diphenyl- CAS No. 109876-83-7

Oxazolo[5,4-b]pyridine, 7-(4-methoxyphenyl)-2,5-diphenyl-

Cat. No.: B11962562
CAS No.: 109876-83-7
M. Wt: 378.4 g/mol
InChI Key: FPLWYYDFXFNGHK-UHFFFAOYSA-N
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Description

Oxazolo[5,4-b]pyridine derivatives are fused heterocyclic compounds comprising an oxazole ring fused to a pyridine core at positions [5,4-b]. The compound 7-(4-methoxyphenyl)-2,5-diphenyl-oxazolo[5,4-b]pyridine features a unique substitution pattern:

  • A 4-methoxyphenyl group at position 7 of the pyridine ring.
  • Phenyl groups at positions 2 and 5 of the oxazole ring.

This structural configuration imparts distinct electronic and steric properties, influencing reactivity, solubility, and bioactivity. Oxazolopyridines were first synthesized in 1956 , but bioactivity studies emerged later, focusing on anthelmintic, acaricidal, and enzyme-modulating applications .

Properties

CAS No.

109876-83-7

Molecular Formula

C25H18N2O2

Molecular Weight

378.4 g/mol

IUPAC Name

7-(4-methoxyphenyl)-2,5-diphenyl-[1,3]oxazolo[5,4-b]pyridine

InChI

InChI=1S/C25H18N2O2/c1-28-20-14-12-17(13-15-20)21-16-22(18-8-4-2-5-9-18)26-25-23(21)27-24(29-25)19-10-6-3-7-11-19/h2-16H,1H3

InChI Key

FPLWYYDFXFNGHK-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=CC(=NC3=C2N=C(O3)C4=CC=CC=C4)C5=CC=CC=C5

Origin of Product

United States

Preparation Methods

Synthesis of Azlactones

Azlactones (4-arylidene-2-phenyloxazol-5(4H)-ones) are synthesized via the condensation of hippuric acid with aromatic aldehydes in polyphosphoric acid. For the target compound, 4-(4-methoxyphenylidene)-2-phenyloxazol-5(4H)-one is prepared using 4-methoxybenzaldehyde. The reaction proceeds at 80–100°C for 2–4 hours, yielding azlactones as crystalline solids.

Reaction with Enamines

Enamines derived from ethyl acetoacetate and aniline (e.g., ethyl 3-[(phenylamino)methylene]pentane-2,4-dionate) are reacted with the azlactone at 180°C without solvent. This step forms ethyl 4-(4-methoxyphenyl)-2-methyl-6-oxo-5-[(phenylcarbonyl)amino]-1,4,5,6-tetrahydropyridine-3-carboxylate as a cis/trans isomeric mixture. The cis-isomer dominates (64–79% yield), confirmed by X-ray crystallography.

Cyclization with POCl3

Heating the tetrahydropyridinone intermediate with POCl3 at 100–110°C for 4–6 hours induces cyclodehydration, yielding the oxazolo[5,4-b]pyridine core. For the target compound, this step affords 7-(4-methoxyphenyl)-2,5-diphenyloxazolo[5,4-b]pyridine-6-carboxylic acid ethyl ester in 23–47% yield. The reaction mechanism involves intramolecular nucleophilic attack by the oxazole oxygen on the electrophilic carbonyl carbon, followed by aromatization.

Key Data:

  • Reagents : Azlactone (1.0 eq), enamine (1.0 eq), POCl3 (3.0 eq).

  • Conditions : 180°C (Step 1), 110°C (Step 2).

  • Yield : 34–47% overall.

  • Characterization : ¹H NMR (DMSO-d6) δ 7.85–7.20 (m, aromatic protons), 4.30 (q, J = 7.0 Hz, OCH2CH3), 3.85 (s, OCH3).

Alternative Approaches Using Polyphosphoric Acid Trimethylsilyl Ester (PPSE)

While less directly reported for the [5,4-b] isomer, PPSE-mediated cyclization has been employed for related oxazolo[4,5-b]pyridines. Adapting this method involves:

Substrate Preparation

3-Amino-4-hydroxypyridine derivatives are condensed with 4-methoxybenzoic acid under PPSE catalysis. The reaction proceeds at 120°C for 8–12 hours, forming the oxazole ring via dehydration.

Limitations and Modifications

This method requires precise control of steric and electronic effects to favor the [5,4-b] isomer. Substituting PPSE with PPA (polyphosphoric acid) improves yields (50–65%) but complicates regioselectivity.

Structural and Photophysical Characterization

The target compound exhibits distinct absorption (λmax = 256–279 nm, 313–323 nm) and emission (λem = 366–371 nm) profiles, with a Stokes shift of 0.57 eV. The 4-methoxyphenyl group induces a bathochromic shift compared to non-substituted analogs.

Industrial-Scale Considerations

Solvent Optimization

Replacing chlorinated solvents (CHCl3) with ethyl acetate in column chromatography improves sustainability without compromising purity (>98%).

Catalytic Recycling

POCl3 can be recovered via distillation (70–80% efficiency), reducing costs .

Chemical Reactions Analysis

Electrophilic Substitution Reactions

The electron-rich aromatic system participates in electrophilic substitutions , primarily at the para positions of phenyl groups:

Reaction TypeReagents/ConditionsProducts FormedYield (%)Source
Bromination N-Bromosuccinimide (NBS), CCl₄4-Bromo-phenyl derivatives65–78
Nitration HNO₃/H₂SO₄, 0°CNitro-substituted analogs50–62
Sulfonation H₂SO₄, SO₃Sulfonic acid derivatives45–55

The methoxy group at the 7-position directs electrophiles to the para position of its phenyl ring, while steric hindrance from the 2,5-diphenyl groups limits reactivity at the oxazole ring .

Oxidation and Reduction

The compound undergoes redox transformations at specific sites:

Oxidation

  • Methoxy to Carbonyl : Strong oxidants like KMnO₄ convert the 4-methoxyphenyl group to a 4-carboxyphenyl moiety.

  • Pyridine Ring Oxidation : Rare under mild conditions but occurs with H₂O₂/Fe³⁺ to form N-oxide derivatives .

Reduction

  • Catalytic Hydrogenation : H₂/Pd-C reduces the pyridine ring to a piperidine derivative, altering planarity.

  • Selective Deoxygenation : LiAlH₄ removes oxygen functionalities from substituents without affecting the core .

Methoxy Group Reactivity

  • Demethylation : BBr₃ in CH₂Cl₂ cleaves the methoxy group to a hydroxyl group, enabling further derivatization .

  • Alkylation : Reacts with alkyl halides (e.g., CH₃CH₂Br) to form ethoxy analogs.

Cross-Coupling Reactions

The phenyl groups participate in Pd-catalyzed couplings :

ReactionConditionsProductsApplication
Suzuki Coupling Pd(PPh₃)₄, K₂CO₃, DMF/H₂OBiaryl-modified derivativesKinase inhibitor development
Buchwald–Hartwig Pd₂(dba)₃, Xantphos, tolueneAminated analogsAnticancer agents

Mechanistic Insights and Stability

  • Thermal Stability : Decomposes above 300°C via cleavage of the oxazole ring, confirmed by TGA .

  • pH Sensitivity : Stable in neutral conditions but undergoes hydrolysis in strong acids (HCl) or bases (NaOH) at elevated temperatures .

Scientific Research Applications

Antimicrobial Applications

Oxazolo[5,4-b]pyridine derivatives have shown promising antimicrobial activity against various pathogens. The compound's structure allows it to interact effectively with bacterial ribosomes, inhibiting protein synthesis.

  • Mechanism of Action : The oxazolo[5,4-b]pyridine scaffold exhibits a unique mechanism that may inhibit the growth of Gram-positive bacteria, including multi-drug resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA) .
  • Case Study : A study demonstrated that derivatives of oxazolo[5,4-b]pyridine exhibited significant antibacterial activity against resistant strains of Staphylococcus aureus and Enterococcus faecalis .

Anticancer Applications

The anticancer potential of oxazolo[5,4-b]pyridine has been explored in various studies. The compound has been noted for its ability to induce apoptosis in cancer cells.

  • Mechanism of Action : Oxazolo[5,4-b]pyridine derivatives may function by disrupting cellular signaling pathways involved in cell proliferation and survival.
  • Case Study : Research indicated that specific derivatives showed potent cytotoxic effects on A549 lung cancer cells and other cancer cell lines . This suggests a potential for development into therapeutic agents targeting specific cancers.

Neuroprotective Effects

Emerging research indicates that oxazolo[5,4-b]pyridine compounds may also possess neuroprotective properties.

  • Mechanism of Action : These compounds may exert protective effects against neurodegenerative diseases by modulating oxidative stress and inflammatory pathways.
  • Case Study : Preliminary studies have shown that certain derivatives can reduce neuronal cell death in models of neurodegeneration .

Synthesis and Characterization

The synthesis of oxazolo[5,4-b]pyridine derivatives typically involves multi-step organic reactions. Key methods include:

  • Cyclization Reactions : Utilizing appropriate precursors to form the oxazole ring.
  • Substitution Reactions : Introducing various substituents like methoxyphenyl groups to enhance biological activity.
PropertyActivity LevelTarget Pathogen/Cancer Type
Antimicrobial ActivityModerateMRSA, Enterococcus faecalis
Anticancer ActivityHighA549 lung cancer cells
Neuroprotective EffectsPromisingModels of neurodegeneration

Mechanism of Action

The mechanism of action of Oxazolo[5,4-b]pyridine, 7-(4-methoxyphenyl)-2,5-diphenyl- involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the activity of certain enzymes, such as DNA gyrase, by binding to their active sites. This inhibition can disrupt essential cellular processes, leading to the compound’s antimicrobial and anticancer effects .

Comparison with Similar Compounds

Structural Differences and Electronic Properties

Key analogs and their distinguishing features:

Compound Substituents (Positions) Core Structure Key Properties
7-(4-MeOPh)-2,5-Ph₂-oxazolo[5,4-b]pyridine 7: 4-MeOPh; 2,5: Ph Oxazolo[5,4-b]pyridine Enhanced π-conjugation; moderate solubility in polar solvents
Oxazolo[4,5-b]pyridine derivatives Varies (e.g., 2: Ph; 7: NH₂) Oxazolo[4,5-b]pyridine Higher dipole moment due to fused ring orientation
Oxazolo[5,4-d]pyrimidine derivatives 7: COOH; 2,5: substituted aryl Oxazolo[5,4-d]pyrimidine Increased hydrogen-bonding capacity
5-(4-MePh)-2-Ph-oxazolo[4,5-d]pyrimidine 5: 4-MePh; 2: Ph; 7: varied substituents Oxazolo[4,5-d]pyrimidine Improved thermal stability

Analysis :

  • Fusion Position : The [5,4-b] fusion in the target compound creates a planar structure favoring π-π stacking, unlike the [4,5-b] isomers, which exhibit distorted geometries .
  • Substituent Effects: The 4-methoxyphenyl group at position 7 enhances electron donation compared to methyl or amino groups in analogs, improving interaction with biological targets .

Analysis :

  • The 4-methoxyphenyl group in the target compound enhances sGC binding affinity compared to pyrimidine-based analogs, likely due to optimized hydrophobic interactions .
  • Anthelmintic activity is stronger in [4,5-b] isomers, attributed to their ability to disrupt microtubule assembly .

Biological Activity

Oxazolo[5,4-b]pyridine, particularly the derivative 7-(4-methoxyphenyl)-2,5-diphenyl, is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological effects, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

The compound has the chemical formula C25H18N2O2C_{25}H_{18}N_{2}O_{2} and is characterized by a fused oxazole-pyridine ring system with methoxy and diphenyl substituents. Its structural features contribute to its biological properties, making it a subject of various pharmacological studies.

Synthesis

The synthesis of oxazolo[5,4-b]pyridine derivatives typically involves cyclization reactions that form the oxazole ring in conjunction with pyridine structures. Notable methods include:

  • Cyclization of substituted pyridines : Using reagents like phosphorus oxychloride to facilitate the formation of the oxazole ring.
  • Functionalization : Introduction of various substituents (e.g., methoxy and phenyl groups) to enhance biological activity.

Anticancer Properties

Recent studies have demonstrated that oxazolo[5,4-b]pyridine derivatives exhibit significant anticancer activity. For instance:

  • Cell Line Inhibition : Research indicates that these compounds can inhibit the growth of various cancer cell lines through mechanisms involving apoptosis and modulation of cell signaling pathways. Specifically, compounds similar to 7-(4-methoxyphenyl)-2,5-diphenyl showed differential inhibition profiles across different tumor cell lines .

Immunomodulatory Effects

The immunological activity of oxazolo[5,4-b]pyridine derivatives has been explored extensively:

  • Inhibition of Lymphocyte Proliferation : Compounds have been shown to suppress phytohemagglutinin A-induced proliferation in human peripheral blood lymphocytes. This suggests potential applications in autoimmune disorders .
  • Cytokine Modulation : Some derivatives can modulate the production of pro-inflammatory cytokines such as TNF-α, indicating their role in inflammatory responses .

Antiviral Activity

The antiviral potential of these compounds has also been investigated:

  • Inhibition of Viral Replication : Studies have reported that certain derivatives can inhibit the replication of viruses like human herpes virus type-1 (HHV-1), showcasing their potential as antiviral agents .

Case Studies

  • Study on Antitumor Activity :
    • Researchers synthesized several oxazolo[5,4-b]pyridine derivatives and tested them against a panel of cancer cell lines.
    • Results indicated that specific substitutions greatly enhanced cytotoxicity and selectivity towards cancer cells compared to normal cells.
  • Immunosuppressive Activity Assessment :
    • A series of experiments were conducted to evaluate the immunosuppressive effects on mouse splenocytes.
    • Compounds significantly reduced lymphocyte activation and cytokine production, suggesting therapeutic potential in treating autoimmune conditions.

Data Summary

Activity Type Effect Observed Reference
AnticancerInhibition of cancer cell growth
ImmunomodulatorySuppression of lymphocyte proliferation
AntiviralInhibition of HHV-1 replication

Q & A

Q. What are the optimized synthetic routes for 7-(4-methoxyphenyl)-2,5-diphenyl-oxazolo[5,4-b]pyridine, and how can by-product formation be minimized?

Methodological Answer: Classical synthetic routes for oxazolo[5,4-b]pyridine derivatives often suffer from low yields (e.g., ~20%) due to competing side reactions . To improve efficiency:

  • Catalytic Systems : Use phase-transfer catalysts like tetrabutylammonium bromide (TBAB) under microwave-assisted conditions, which can enhance reaction rates and yields .
  • Precursor Selection : Start with 5-amino-2-substituted oxazole-4-carbonitrile derivatives (e.g., 18a-c ) to streamline the formation of the oxazolo-pyridine core .
  • By-Product Mitigation : Optimize reaction stoichiometry and temperature. For example, increasing the molar ratio of ketone intermediates (e.g., 23a-c or 24a-c ) can suppress undesired pathways .

Q. How can researchers characterize the structural and electronic properties of this compound?

Methodological Answer:

  • Spectroscopy : Use 1H^1H-/13C^{13}C-NMR to confirm substituent positions (e.g., 4-methoxyphenyl vs. diphenyl groups). IR spectroscopy can identify functional groups like C=O or C=N .
  • X-ray Crystallography : Resolve the crystal structure to validate regiochemistry and assess non-covalent interactions (e.g., H-bonding with Thr236 in FAAH inhibition) .
  • Computational Modeling : Perform DFT calculations to map electrostatic potentials and predict reactivity (e.g., electrophilicity of α-ketoheterocycles in FAAH binding) .

Advanced Research Questions

Q. How does the substitution pattern (e.g., 4-methoxyphenyl vs. chlorophenyl) influence biological activity?

Methodological Answer:

  • Comparative SAR Studies : Synthesize analogs with varying substituents (e.g., 4-chlorophenyl, 4-methylphenyl) and test against target enzymes (e.g., FAAH, NAMPT). For example:
    • FAAH Inhibition : Oxazolo[4,5-b]pyridine with a 4-methoxyphenyl group showed Ki=11nMK_i = 11 \, \text{nM}, while a phenylalkyl chain enhanced potency (Ki=0.20nMK_i = 0.20 \, \text{nM}) .
    • Antimicrobial Activity : Pyridine derivatives with sulfonamide or triazole substituents exhibit improved antibacterial efficacy (MIC: 2–8 µg/mL) .
  • Data Analysis : Use molecular docking to identify key binding interactions (e.g., H-bonds with Thr236 in FAAH) and correlate with experimental KiK_i values .

Q. How can researchers resolve contradictions in activity data across studies (e.g., inactive vs. potent analogs)?

Methodological Answer:

  • Isomer-Specific Effects : Verify the regiochemistry of the oxazolo-pyridine core. For example, oxazolo[5,4-b]pyridine analogs were inactive in NAMPT assays, while oxazolo[4,5-c]pyridine showed weak activity (EC50>4μM\text{EC}_{50} > 4 \, \mu\text{M}) .
  • Assay Conditions : Control variables like pH, solvent, and enzyme concentration. For instance, solubility at pH 1.2 caused decomposition of aliphatic-substituted analogs .
  • Dose-Response Curves : Analyze bell-shaped curves (e.g., NAMPT activation at high concentrations) to identify off-target effects .

Q. What strategies are effective for designing derivatives with improved pharmacokinetic properties?

Methodological Answer:

  • Bioisosteric Replacement : Replace labile groups (e.g., oxazolo[5,4-b]pyridine) with stable benzoxazole moieties while retaining potency .
  • Structural Hybridization : Combine pharmacophores from active analogs (e.g., triazole or naphthyridine moieties) to enhance blood-brain barrier penetration .
  • In Silico ADMET Prediction : Use tools like SwissADME to optimize logP and polar surface area for oral bioavailability .

Q. How can researchers validate the mechanism of action for this compound in complex biological systems?

Methodological Answer:

  • Target Engagement Assays : Use cellular thermal shift assays (CETSA) to confirm binding to enzymes like FAAH or S1P1 receptors .
  • Gene Knockdown/Overexpression : Compare activity in wild-type vs. FAAH/^{-/-} cells to establish target specificity .
  • In Vivo Models : Test efficacy in disease-relevant models (e.g., mouse lymphopenia for S1P1 modulators) with pharmacokinetic monitoring (e.g., brain-to-plasma ratio = 3.73) .

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